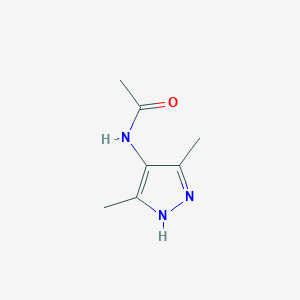

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Description

BenchChem offers high-quality N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCJEJQTTQLILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357568 | |

| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300731-86-6 | |

| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The document outlines its chemical structure, physicochemical properties, a proposed synthetic route from commercially available precursors, and a comprehensive analysis of its expected spectroscopic characteristics. Furthermore, it explores the potential biological significance and applications of this molecule within the broader context of pyrazole derivatives in drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, making it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific derivative, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, providing a comprehensive resource for researchers interested in its synthesis and potential utility.

Chemical Structure and Properties

The core of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide consists of a 3,5-dimethyl-1H-pyrazole ring with an acetamido group at the 4-position. The presence of the amide group and the pyrazole ring itself imparts specific chemical characteristics that are crucial for its potential biological interactions.

Diagram 1: Chemical Structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

A 2D representation of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Table 1: Physicochemical Properties of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its Precursor

| Property | 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor) | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Predicted) |

| Molecular Formula | C₅H₉N₃ | C₇H₁₁N₃O |

| Molecular Weight | 111.15 g/mol [4] | 153.18 g/mol |

| Melting Point | 209 °C[5] | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in polar organic solvents. | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

| pKa | Not available | Not available |

Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

The most direct and logical synthetic route to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is through the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole. This precursor can be synthesized in high yield via the reduction of an azo compound, which is formed from the coupling of a diazotized amine with acetylacetone, followed by cyclization with hydrazine.[5]

Diagram 2: Proposed Synthesis Workflow

A flowchart illustrating the synthesis of the target compound from a starting aromatic amine.

Experimental Protocol: Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor)

This protocol is adapted from a published method for the synthesis of 4-aminopyrazole derivatives.[5]

-

Synthesis of the Azo Intermediate: An appropriate aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with acetylacetone in the presence of sodium acetate to form the corresponding hydrazone (an azo compound). The precipitate is collected by filtration and recrystallized from ethanol.

-

Cyclization and Reduction: The synthesized azo compound is refluxed with hydrazine hydrate in glacial acetic acid for approximately 5 hours. This step facilitates both the cyclization to form the pyrazole ring and the reduction of the azo group to an amine.

-

Work-up and Purification: The reaction mixture is cooled, and the product is filtered and recrystallized from ethanol to yield pure 4-amino-3,5-dimethyl-1H-pyrazole.

Proposed Experimental Protocol: Acetylation to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

This proposed protocol is based on standard acetylation procedures for aromatic amines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) to the solution. If using acetyl chloride, the reaction should be performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Spectroscopic and Analytical Characterization

Table 2: Spectroscopic Data for 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor) and Predicted Data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

| Spectroscopic Technique | 4-Amino-3,5-dimethyl-1H-pyrazole (Experimental Data[5]) | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Predicted) |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.40 (s, 1H, pyrazole NH), 3.30 (s, 2H, NH₂), 2.10 (s, 6H, pyrazole 3,5-dimethyl) | ~11.5-12.0 (br s, 1H, pyrazole NH), ~9.0-9.5 (s, 1H, amide NH), ~2.1 (s, 6H, pyrazole 3,5-dimethyl), ~2.0 (s, 3H, acetyl CH₃) |

| ¹³C NMR (Predicted, δ ppm) | Not available | ~168 (C=O), ~145 (C3/C5), ~105 (C4), ~12 (pyrazole CH₃), ~23 (acetyl CH₃) |

| IR (KBr, cm⁻¹) | 3347, 3163 (N-H), 2882 (C-H) | ~3300-3100 (N-H stretching), ~1660 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~2900 (C-H stretching) |

| Mass Spectrometry (EI) | M⁺ at m/z 111 | Expected molecular ion (M⁺) peak at m/z 153. A prominent fragment would likely be the loss of the acetyl group (M-42). |

The predicted ¹H NMR spectrum of the final product would show the disappearance of the broad NH₂ signal of the precursor and the appearance of a new singlet for the amide NH proton, as well as a singlet for the acetyl methyl group. In the ¹³C NMR spectrum, the key new signal would be the carbonyl carbon of the amide group. The IR spectrum would be characterized by the appearance of a strong carbonyl absorption (Amide I band) and a distinct N-H bending vibration (Amide II band).

Potential Applications in Drug Discovery and Research

While specific biological activities for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide have not been reported in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore.[2]

Diagram 3: Potential Biological Targets of Pyrazole Derivatives

This diagram illustrates the diverse therapeutic areas where pyrazole-containing compounds have shown promise.

Derivatives of pyrazole have been investigated as:

-

Anti-inflammatory agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

-

Anticancer agents: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[6]

-

Antimicrobial agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal activities.[7]

-

Central Nervous System (CNS) active agents: (1H-pyrazol-4-yl)acetamide derivatives have been explored as antagonists of the P2X(7) receptor, which is implicated in neuroinflammation and chronic pain.[8]

The synthesis and characterization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide would provide a valuable building block for the development of new libraries of pyrazole-based compounds for screening against a variety of biological targets.

Safety and Handling

No specific safety data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is available. However, based on the safety profiles of its precursors and related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetically accessible derivative of the medicinally important pyrazole scaffold. This guide has provided a comprehensive overview of its structure, a proposed synthetic pathway with detailed experimental considerations, and predicted analytical and spectroscopic data. While direct experimental evidence for its properties and biological activity is currently limited in the scientific literature, its structural similarity to other biologically active pyrazoles suggests its potential as a valuable intermediate for the synthesis of new chemical entities for drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- Rollas, S., & Güniz, G. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-78.

-

(1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

- Ghozlan, S. A. S., et al. (2019). Synthesis of novel N-(pyrazol-5-yl)

- Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 23(9), 4101-4103.

- Thakare, N. R., & Deshmukh, R. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.

- Patel, H. D., et al. (2016). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Der Pharma Chemica, 8(19), 195-200.

-

PubChem. (n.d.). 4-Amino-3,5-dimethyl-1H-pyrazole. Retrieved February 24, 2026, from [Link]

- Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 159–171.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26497–26511.

- Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of ChemTech Research, 6(1), 217-222.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6568.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Biological Activity Profile: N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Derivatives

This guide provides an in-depth technical analysis of the biological activity, synthesis, and therapeutic potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its structural derivatives.[1] It is designed for medicinal chemists and drug development professionals.

Executive Summary

The N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide scaffold represents a privileged structure in medicinal chemistry. Unlike its N1-substituted counterparts, the C4-substituted acetamide core allows the pyrazole ring to function as a bioisostere for aromatic rings in kinase inhibitors and viral entry blockers. This guide analyzes its primary biological activities—specifically Anticancer (BRAF inhibition) , Antiviral (Filovirus entry) , and Antimicrobial properties—and provides validated synthetic protocols for scaffold generation.[1]

Chemical Architecture & Synthesis

The core structure consists of a 3,5-dimethylpyrazole ring substituted at the 4-position with an acetamide group.[1][2] This specific regiochemistry is critical; it positions the amide hydrogen and carbonyl oxygen to participate in directional hydrogen bonding within enzyme active sites (e.g., the ATP-binding pocket of kinases).

Validated Synthetic Pathway

The synthesis follows a robust 4-step protocol starting from commercially available acetylacetone.[1] This route is preferred for its scalability and high regioselectivity.

Step-by-Step Protocol:

-

Cyclocondensation: Reaction of acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole.[2]

-

Nitration: Electrophilic aromatic substitution at the C4 position using nitric acid/sulfuric acid introduces the nitro group.

-

Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Sn/HCl) converts the nitro group to a primary amine.[1]

-

Acylation: Selective N-acylation of the exocyclic amine using acetic anhydride or acetyl chloride yields the target acetamide.[1]

Synthetic Workflow Diagram

Caption: Step-wise synthesis of the N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide core.

Anticancer Activity: BRAF V600E Inhibition

One of the most significant applications of this scaffold is in the design of BRAF V600E inhibitors for melanoma treatment.[1] The pyrazole-acetamide moiety mimics the binding mode of established inhibitors like Vemurafenib but offers distinct solubility profiles.

Mechanism of Action

The acetamide linker acts as a "hinge binder," forming hydrogen bonds with the kinase hinge region (specifically Cys532 and Gln530 residues in BRAF).[1] The 3,5-dimethyl groups provide hydrophobic contacts within the ATP-binding pocket, stabilizing the inhibitor-enzyme complex.

Key Findings:

-

Target: BRAF V600E kinase (mutant form driving ~50% of melanomas).[1]

-

Potency: Optimized derivatives demonstrate IC50 values in the low micromolar to nanomolar range (0.10 µM reported for lead compounds).[1]

-

Cellular Effect: Induces G1 phase cell cycle arrest and apoptosis in A375 melanoma cell lines.

Signaling Pathway Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole-acetamide derivatives.[1]

Antiviral Potential: Filovirus Entry Inhibition

Emerging research indicates that N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide derivatives possess antiviral activity against Filoviruses (Ebola and Marburg).

-

Target: Viral PPXYL-domain interactions or Glycoprotein (GP) mediated entry.[1]

-

Mechanism: Small molecule screening identifies this scaffold as a potential inhibitor of the viral budding process or cellular entry, likely by interfering with host-pathogen protein-protein interactions.[1]

-

Relevance: This offers a broad-spectrum potential distinct from nucleoside analogs, targeting the structural biology of the virus rather than replication directly.[1]

Antimicrobial & Antifungal Properties

The 3,5-dimethylpyrazole core is a well-documented pharmacophore for antimicrobial agents.[1][3] When linked via an acetamide bond, lipophilicity is modulated, enhancing membrane permeability.

Activity Data Summary

The following table summarizes the biological activity of various derivatives against standard pathogen strains.

| Compound Class | Target Organism | Activity Metric | Notes |

| 4-Acetamido Derivative | Staphylococcus aureus | MIC: 12.5 - 25 µg/mL | Comparable to standard antibiotics in some assays. |

| 4-Acetamido Derivative | Candida albicans | MIC: ~25 µg/mL | Moderate antifungal activity; efficacy depends on N1-substitution. |

| N1-Acetamide Isomer | E. coli | MIC: >50 µg/mL | Generally less active against Gram-negative bacteria than Gram-positive. |

| Diazene-linked Analog | Bacillus subtilis | Zone of Inhibition: 19mm | High potency observed when coupled with diazo groups. |

Experimental Protocols

Protocol: Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Reagents: 3,5-dimethyl-4-aminopyrazole (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Acetate (1.0 eq), Glacial Acetic Acid (Solvent).

-

Preparation: Dissolve 3,5-dimethyl-4-aminopyrazole (1.11 g, 10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Add anhydrous sodium acetate (0.82 g, 10 mmol) followed by dropwise addition of acetic anhydride (1.22 g, 12 mmol).

-

Reaction: Reflux the mixture at 100°C for 4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously until a precipitate forms.

-

Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol to obtain white crystals.

-

Validation:

-

Melting Point: Expect 208–210°C.

-

1H NMR (DMSO-d6): δ 2.0 (s, 3H, COCH3), 2.2 (s, 6H, 2xCH3), 9.2 (s, 1H, NH-CO), 12.0 (br s, 1H, NH-pyrazole).

-

Protocol: In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 against A375 melanoma cells.

-

Seeding: Seed A375 cells (5 x 10^3 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds dissolved in DMSO at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. Link

-

Discovery, Synthesis and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry. Journal of Medicinal Chemistry. Link

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Link

-

N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide Structure & Data. PubChem. Link

Sources

Distinguishing Isomers: A Technical Guide to 4-acetamido-3,5-dimethylpyrazole and its 1-acetamidomethyl Counterpart

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the key differences between two structurally related pyrazole isomers: 4-acetamido-3,5-dimethylpyrazole and 1-acetamidomethyl-3,5-dimethylpyrazole. Understanding the distinct characteristics of these isomers is paramount for their application in medicinal chemistry and materials science.[1][2][3]

Introduction: The Significance of Isomerism in Pyrazole Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][4][5][6][7] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5][6][7][8] The specific arrangement of substituents on the pyrazole ring, known as isomerism, can profoundly influence a molecule's physicochemical properties, biological activity, and safety profile. This guide focuses on two such isomers, highlighting the critical importance of precise structural characterization.

Structural Elucidation: A Tale of Two Isomers

The fundamental difference between 4-acetamido-3,5-dimethylpyrazole and its 1-acetamidomethyl isomer lies in the point of attachment of the acetamido group to the 3,5-dimethylpyrazole core.

-

4-acetamido-3,5-dimethylpyrazole: In this isomer, the acetamido group (-NHCOCH₃) is directly bonded to the C4 position of the pyrazole ring.

-

1-acetamidomethyl-3,5-dimethylpyrazole: Here, the acetamido group is linked to the N1 position of the pyrazole ring via a methylene (-CH₂-) bridge.

This seemingly subtle variation in connectivity leads to significant differences in their chemical and physical properties.

Synthesis of 1-acetamidomethyl-3,5-dimethylpyrazole

The synthesis of N-substituted pyrazoles typically involves the reaction of a pyrazole with an appropriate electrophile.

Experimental Protocol:

-

N-Alkylation of 3,5-dimethylpyrazole: 3,5-dimethylpyrazole is reacted with an N-(halomethyl)acetamide (e.g., N-(chloromethyl)acetamide) in the presence of a base. The base deprotonates the pyrazole ring, and the resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the N-(halomethyl)acetamide. This results in the formation of 1-acetamidomethyl-3,5-dimethylpyrazole.

Analytical Differentiation: Spectroscopic and Chromatographic Techniques

Distinguishing between these two isomers is crucial for quality control and regulatory purposes. A combination of analytical techniques is employed for unambiguous identification. [9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. [11]Key differences in the ¹H and ¹³C NMR spectra allow for clear differentiation.

| Isomer | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |

| 4-acetamido-3,5-dimethylpyrazole | Singlet for the two equivalent methyl groups on the pyrazole ring. Singlet for the acetyl methyl group. Singlet for the NH proton. | Signals for C3 and C5 of the pyrazole ring will be equivalent. Signal for C4 will be shifted downfield due to the acetamido substituent. |

| 1-acetamidomethyl-3,5-dimethylpyrazole | Two distinct singlets for the non-equivalent methyl groups on the pyrazole ring. Singlet for the methylene bridge protons. Singlet for the acetyl methyl group. Singlet for the NH proton. | Signals for C3 and C5 will be distinct. Signal for the methylene bridge carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While both isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) will differ due to the different bond connectivities. [12][13][14] Expected Fragmentation Differences:

-

4-acetamido-3,5-dimethylpyrazole: Likely to show a prominent fragment corresponding to the loss of the acetamido group.

-

1-acetamidomethyl-3,5-dimethylpyrazole: May exhibit fragmentation patterns involving cleavage of the N-CH₂ bond or rearrangement pathways.

Chromatographic Separation

Due to their different polarities and structural arrangements, these isomers can be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [15][16][17]The choice of stationary and mobile phases is critical for achieving baseline separation. [15]For instance, in reverse-phase HPLC, the more polar isomer is expected to elute earlier.

Typical HPLC Separation Protocol:

-

Column: A C18 reverse-phase column is often suitable. [15]2. Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. [15][16]3. Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.

Applications and Biological Relevance

Substituted pyrazoles are of significant interest in drug discovery. [1][2][4][5]The specific substitution pattern dictates the biological activity. While the direct biological activities of these two specific isomers may not be extensively documented in publicly available literature, the broader class of acetamido-substituted pyrazoles has been explored for various therapeutic applications. [18][19]For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and as antimicrobial and anti-inflammatory agents. [6][7][8]The distinct structural features of each isomer will lead to different interactions with biological targets, underscoring the necessity of their unambiguous synthesis and characterization in any drug development program.

Conclusion

The differentiation between 4-acetamido-3,5-dimethylpyrazole and its 1-acetamidomethyl isomer is a critical aspect of their chemical and pharmaceutical development. This guide has outlined the key structural, synthetic, and analytical differences between these two compounds. By employing a combination of modern synthetic and analytical techniques, researchers can ensure the correct isomeric form is utilized, a fundamental requirement for reproducible and reliable scientific outcomes.

References

- BenchChem Technical Support Team. (2025).

- UAB Divulga. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity.

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4778.

- Shafi, S., Alam, M. M., Mulakayala, N., & Karedla, J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2135–2160.

- Sharma, K. N., Kumar, P., & Kumar, P. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469.

- BenchChem Technical Support Team. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Guerrero, N. S., & Insuasty, B. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.

- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.

- Sblendorio, C., Iacobazzi, R. M., Niso, M., & Loiodice, F. (2022).

- Gökçe, M., & Utku, S. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 69-76.

- Elguero, J., Claramunt, R. M., & Rousseau, A. (1988). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Canadian Journal of Chemistry, 66(5), 1141-1147.

- Desmarchelier, A., Flammang, R., & Van Haverbeke, Y. (2006). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 17(2), 336-344.

- El-Edfawy, S., & Al-Swaidan, I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.

- Zhdankin, V. V., & Persichini, P. J. (2012). Gas Chromatograph of Pyrazole Isomer Mixture.

- Zhang, J., Li, H., & Zhang, J. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 379-385.

- Al-Ghorbani, M., & Al-Majidi, S. M. (2025, September 16). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. PubMed.

- Kumar, V., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-13.

- Bouabdallah, I., M’barek, L. A., Zyad, A., & Ramli, Y. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 85(4), 40.

- Deshmukh, R. D., & Jayle, A. S. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 126-130.

- Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.

- Arshad, N., Asim, M., & Saeed, A. (2020). 4-Acetamidobenzaldehyde Derivatives as Biological Active Candidates; Synthesis, Anti-oxidant, Anti-Alzheimer and DNA Binding Studies. Current Organic Synthesis, 17(6), 478-488.

- National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

The Emerging Therapeutic Potential of 3,5-Dimethylpyrazole-4-acetamide: A Technical Guide for Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: 3,5-dimethylpyrazole-4-acetamide. While direct extensive research on this molecule is nascent, a compelling case for its drug discovery potential can be constructed through a rigorous analysis of its structural analogues. This document synthesizes existing data on closely related pyrazole-acetamide and 3,5-dimethylpyrazole derivatives to project the synthesis, potential mechanisms of action, and a strategic preclinical development workflow for 3,5-dimethylpyrazole-4-acetamide. We will explore its inferred potential as a modulator of key therapeutic targets, including the P2X7 receptor for inflammatory pain, phosphodiesterase 4 (PDE4) for inflammatory diseases, and various kinases implicated in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in these critical therapeutic areas.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design, appearing in a multitude of approved pharmaceuticals.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of physicochemical properties and target engagement. Notable drugs incorporating the pyrazole motif include the COX-2 inhibitor celecoxib and the anti-obesity agent rimonabant, highlighting the broad therapeutic applicability of this chemical class.[1] The 3,5-dimethylpyrazole core, in particular, has been a subject of interest due to its synthetic accessibility and its presence in compounds with diverse biological activities.[3]

The addition of an acetamide group at the 4-position of the 3,5-dimethylpyrazole ring introduces a functional group capable of participating in hydrogen bonding and other key interactions with biological targets. This guide will explore the therapeutic promise of 3,5-dimethylpyrazole-4-acetamide by examining the established pharmacology of its close structural relatives.

Synthesis and Physicochemical Characterization

Synthesis of the 3,5-Dimethylpyrazole Core

The 3,5-dimethylpyrazole scaffold is typically synthesized via the condensation of acetylacetone with hydrazine hydrate.[4][5]

Protocol for the Synthesis of 3,5-Dimethylpyrazole:

-

To a solution of hydrazine hydrate in ethanol, slowly add acetylacetone dropwise while maintaining the temperature at 0-5°C with an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 3,5-dimethylpyrazole.

Introduction of the Acetamide Moiety at the 4-Position

The introduction of a functional group at the 4-position of 3,5-dimethylpyrazole can be achieved through various methods, often involving an initial electrophilic substitution followed by functional group manipulation. A plausible route to 3,5-dimethylpyrazole-4-acetamide would involve the following conceptual steps:

-

Formylation or Acylation at the 4-Position: Vilsmeier-Haack formylation or Friedel-Crafts acylation of 3,5-dimethylpyrazole to introduce a carbonyl group at the 4-position.

-

Oximation and Reduction: Conversion of the 4-formyl or 4-acetyl group to an oxime, followed by reduction to the corresponding aminomethyl or aminoethyl group.

-

Acetylation: Acetylation of the resulting amine with acetic anhydride or acetyl chloride to yield the final product, 3,5-dimethylpyrazole-4-acetamide.

Alternatively, a route involving the synthesis of 4-amino-3,5-dimethylpyrazole followed by acetylation would be a viable strategy.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3,5-dimethylpyrazole-4-acetamide, which are crucial for assessing its drug-likeness.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~153.18 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | ~0.5 | Indicates good balance between solubility and permeability. |

| Hydrogen Bond Donors | 2 | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential for strong interactions with biological targets. |

| Polar Surface Area | ~58 Ų | Influences cell permeability and oral absorption. |

Inferred Therapeutic Potential and Mechanisms of Action

The therapeutic potential of 3,5-dimethylpyrazole-4-acetamide is inferred from the well-documented activities of its structural analogues. The following sections detail the most promising avenues for investigation.

P2X7 Receptor Antagonism for Inflammatory and Neuropathic Pain

A significant body of research has focused on (1H-pyrazol-4-yl)acetamide derivatives as potent and selective antagonists of the P2X7 receptor.[6][7] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key mediator of inflammation and pain.[6] Antagonism of this receptor is a promising strategy for the treatment of chronic inflammatory and neuropathic pain conditions.

Structure-activity relationship (SAR) studies on this class of compounds have revealed the importance of the pyrazole core and the acetamide side chain for potent antagonism.[7][8] It is therefore highly plausible that 3,5-dimethylpyrazole-4-acetamide will exhibit affinity for the P2X7 receptor.

Proposed Mechanism of Action as a P2X7 Antagonist:

Caption: Inferred P2X7 receptor antagonism pathway for 3,5-dimethylpyrazole-4-acetamide.

Phosphodiesterase 4 (PDE4) Inhibition for Inflammatory Diseases

Derivatives of 3,5-dimethylpyrazole have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP).[3][9] Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the activity of various inflammatory cells and mediators.[10] This makes PDE4 a validated target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The 3,5-dimethylpyrazole scaffold has been shown to be a key pharmacophore for PDE4 inhibition.[3] The acetamide moiety at the 4-position could potentially enhance binding to the active site of the enzyme.

Proposed Mechanism of Action as a PDE4 Inhibitor:

Caption: Inferred PDE4 inhibition pathway for 3,5-dimethylpyrazole-4-acetamide.

Anticancer Activity through Kinase Inhibition

The pyrazole-acetamide scaffold has been explored for its anticancer properties, with several derivatives showing potent activity against various cancer cell lines.[11][12] The mechanism of action for many of these compounds involves the inhibition of key protein kinases that are dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[13] These kinases are critical for tumor growth, proliferation, and angiogenesis.

Given the structural similarities, 3,5-dimethylpyrazole-4-acetamide warrants investigation as a potential kinase inhibitor for oncology applications.

Preclinical Development Workflow: A Strategic Approach

The following section outlines a comprehensive, step-by-step workflow for the preclinical evaluation of 3,5-dimethylpyrazole-4-acetamide.

Caption: A strategic workflow for the preclinical development of 3,5-dimethylpyrazole-4-acetamide.

Detailed Experimental Protocols

4.1.1. In Vitro P2X7 Receptor Antagonist Assay (Calcium Flux)

-

Culture HEK293 cells stably expressing the human P2X7 receptor.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of 3,5-dimethylpyrazole-4-acetamide for 15-30 minutes.

-

Stimulate the cells with a known P2X7 agonist (e.g., BzATP).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the IC50 value by plotting the inhibition of the calcium response against the concentration of the test compound.

4.1.2. In Vitro PDE4B Inhibition Assay

-

Utilize a commercially available PDE4B enzyme assay kit.

-

Incubate recombinant human PDE4B with varying concentrations of 3,5-dimethylpyrazole-4-acetamide.

-

Initiate the enzymatic reaction by adding cAMP as a substrate.

-

Stop the reaction and measure the amount of AMP produced, typically using a colorimetric or fluorescent method.

-

Determine the IC50 value by analyzing the dose-response curve.

4.1.3. In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

-

Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3,5-dimethylpyrazole-4-acetamide for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Representative Data from Analogous Compounds

The following table presents representative biological data from closely related pyrazole-acetamide and 3,5-dimethylpyrazole derivatives to provide a benchmark for the expected potency of 3,5-dimethylpyrazole-4-acetamide.

| Compound Class | Target | Representative IC50/GI50 | Reference |

| (1H-Pyrazol-4-yl)acetamides | P2X7 Receptor | 10-100 nM | [7] |

| 3,5-Dimethylpyrazole Derivatives | PDE4B | 1-5 µM | [3] |

| Pyrazole-acetamide Derivatives | Various Cancer Cell Lines | 0.1-10 µM | [11] |

Conclusion and Future Directions

While direct experimental data on 3,5-dimethylpyrazole-4-acetamide is limited, a comprehensive analysis of its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery. The inferred therapeutic applications in inflammatory pain, respiratory diseases, and oncology are supported by a solid foundation of medicinal chemistry literature. The proposed preclinical development workflow provides a clear and strategic path for the systematic evaluation of this promising molecule.

Future research should focus on the efficient synthesis of 3,5-dimethylpyrazole-4-acetamide and its subsequent in vitro and in vivo characterization as outlined in this guide. A thorough investigation of its structure-activity relationship through the synthesis of a focused library of analogues will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing pyrazole derivative.

References

Sources

- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

An In-depth Technical Guide to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Synthesis, Characterization, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This guide provides a comprehensive overview of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, with a focus on its synthesis from 4-amino-3,5-dimethyl-1H-pyrazole, its characterization, and the necessary safety protocols for its handling and use in a research and development setting.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | - |

| Molecular Formula | C₇H₁₁N₃O | - |

| Molecular Weight | 153.18 g/mol | - |

| Precursor | 4-amino-3,5-dimethyl-1H-pyrazole | [1][2] |

| Precursor CAS No. | 5272-86-6 | [1] |

Safety Data and Handling

As there is no specific Safety Data Sheet (SDS) for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, the following safety information is based on the known hazards of its precursor, 4-amino-3,5-dimethyl-1H-pyrazole, and general knowledge of acetamide compounds.

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)

Personal Protective Equipment (PPE) and Handling

Proper handling of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its precursors is crucial to ensure laboratory safety. The following PPE and handling procedures are mandatory:

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile) to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

The most direct and common method for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole.

Reaction Scheme

Caption: Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide via acetylation.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Materials:

-

4-amino-3,5-dimethyl-1H-pyrazole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

-

Potential Applications in Research and Drug Development

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents.[3] Substituted pyrazoles have been investigated for a wide range of pharmacological activities, including:

-

Anti-inflammatory activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.

-

Antimicrobial activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

-

Anticancer activity: Certain pyrazole compounds have been explored for their potential as anticancer agents.

The N-acetyl group in N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further biological screening and lead optimization in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide for researchers and drug development professionals. While direct safety and CAS information for this specific molecule is limited, a robust safety and handling protocol can be established based on its precursor, 4-amino-3,5-dimethyl-1H-pyrazole. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical properties and potential biological activities. As with all chemical research, adherence to strict safety protocols is paramount.

References

- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2006). Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 73-79.

- Fisher Scientific. (2014, October 10).

-

PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]

- Thakare, N. R., & Gawande, D. S. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.

Sources

Technical Deep Dive: Acetylation Landscapes of 4-Amino-3,5-Dimethylpyrazole

This technical guide details the acetylation landscape of 4-amino-3,5-dimethylpyrazole (ADMP) . It addresses the critical regioselectivity challenges between the exocyclic amine and the endocyclic pyrazole nitrogen, providing validated protocols for selective product isolation.

Mechanistic Fundamentals & Regioselectivity

The acetylation of 4-amino-3,5-dimethylpyrazole is governed by the competing nucleophilicity of two distinct nitrogen centers: the exocyclic primary amine (

The Nucleophilic Hierarchy

-

Exocyclic Amine (

): This is the kinetic and thermodynamic effective nucleophile. The lone pair is sp³ hybridized (transitioning to sp² in the amide) and less sterically hindered. -

Endocyclic Amine (

): The lone pair is part of the aromatic sextet in one tautomer, or localized in the other. While nucleophilic, the resulting

The "Lability Trap"

A common pitfall in this synthesis is the formation of the di-acetylated species (

Key Insight: To isolate the di-acetylated product, strictly anhydrous conditions and non-nucleophilic workups must be employed. To isolate the stable amide, an aqueous quench is required.

Pathway Visualization

Caption: Reaction pathway showing the reversible nature of ring acetylation versus the irreversible formation of the exocyclic amide.

Synthetic Protocols

Protocol A: Selective Synthesis of the Stable Amide

Target:

Materials:

-

Acetic Anhydride (1.2 eq)

-

Solvent: Ethanol or Glacial Acetic Acid

-

Catalyst: Sodium Acetate (optional, acts as a buffer)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-amino-3,5-dimethylpyrazole in 20 mL of ethanol.

-

Addition: Add 12 mmol (1.1 mL) of acetic anhydride dropwise at room temperature.

-

Note: The reaction is exothermic; cooling may be required on larger scales.

-

-

Reflux: Heat the mixture to reflux (78°C) for 1–2 hours.

-

Checkpoint: TLC (MeOH:DCM 1:9) should show complete consumption of the starting amine (

) and appearance of the amide (

-

-

Quench (Critical): Pour the hot reaction mixture into 50 mL of ice-cold water. This step ensures the hydrolysis of any transient

-acetyl species formed on the ring. -

Isolation: Stir for 30 minutes. The product will precipitate as a white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: Synthesis of the Di-Acetylated Product

Target:

Materials:

-

Acetic Anhydride (Excess, used as solvent)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Reaction: Suspend the pyrazole in neat acetic anhydride (5–10 eq). Add catalytic DMAP.

-

Heating: Reflux for 4 hours. The solution should become clear.

-

Isolation (Anhydrous): Remove excess acetic anhydride under high vacuum strictly avoiding moisture.

-

Purification: Triturate the residue with anhydrous diethyl ether or hexane. Do not use water or alcohols.

-

Storage: Store in a desiccator. This compound will decompose to the mono-amide if exposed to air.

Structural Characterization & Data

Distinguishing the products requires careful analysis of the methyl group signals in NMR.

Comparative Data Table

| Feature | Starting Material (Amine) | Product A (Mono-Amide) | Product B (Di-Acetyl) |

| Appearance | Pale yellow solid | White crystalline solid | Off-white hygroscopic solid |

| Melting Point | 203–205 °C | 209–211 °C | 120–125 °C (dec) |

| IR (C=O) | None | ~1650 cm⁻¹ (Amide I) | ~1650 & ~1740 cm⁻¹ (Ring Ac) |

| ¹H NMR (Ring-Me) | ~2.10 ppm (s, 6H) | ~2.15 ppm (s, 6H) | Two singlets (Asymmetry induced) |

| ¹H NMR (NH) | ~3.30 ppm (br, exocyclic) | ~9.20 ppm (s, Amide NH) | Amide NH only; Ring NH absent |

| Solubility | Polar solvents (MeOH, DMSO) | DMSO, Hot EtOH | CHCl₃, DCM (Non-polar) |

Spectroscopic Validation (Mono-Amide)

-

¹H NMR (DMSO-d₆, 400 MHz):

11.40 (s, 1H, Ring-NH), 9.15 (s, 1H, Amide-NH), 2.10 (s, 6H, 3,5-Me), 1.98 (s, 3H, Acetyl-Me). -

Interpretation: The presence of the broad singlet at 11.40 ppm confirms the pyrazole ring nitrogen is not acetylated. The symmetry of the 3,5-methyl groups indicates rapid tautomerism or symmetry retention, characteristic of the mono-substituted product.

Applications & Causality

Why Acetylate?

-

Ligand Design: The free amino group is a competitive donor in coordination chemistry. Acetylation "masks" this donor, forcing coordination through the pyrazole nitrogens (

), creating sterically bulky ligands for catalysis (e.g., Palladium cross-coupling). -

Pharmaceutical Intermediates: The acetamido group serves as a bioisostere for other polar linkers or as a protected amine that can be modified later (e.g., reduction to an ethyl amine).

Experimental Causality

-

Why use Ethanol in Protocol A? Ethanol allows for high-temperature reflux to overcome the activation energy of amide formation while facilitating the precipitation of the product upon water addition (antisolvent effect).

-

Why use DMAP in Protocol B? DMAP forms a highly electrophilic

-acylpyridinium intermediate, which is necessary to attack the less nucleophilic ring nitrogen (

References

-

Regioselectivity in Pyrazole Synthesis

-

Tautomerism and Acylation Mechanisms

-

Di-acetylation Precedents (Analogous Systems)

- Title: Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine.

- Source: Heterocycles, Vol 36, No 2.

-

URL:[Link]

- Relevance: Establishes the necessity of DMAP for acylating sterically hindered or electron-deficient nitrogens in heterocycles.

Sources

Solubility Profile of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] This document, designed for researchers, chemists, and formulation scientists, offers a predictive analysis based on molecular structure, detailed protocols for empirical solubility determination via the gold-standard shake-flask method, and robust analytical procedures for quantification.

Introduction: The Critical Role of Solubility

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide belongs to the pyrazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential.[1] The journey of a candidate molecule like this from the laboratory to a viable drug product is fundamentally dependent on its solubility characteristics. Poor solubility can hinder synthesis, lead to challenges in achieving desired purity, and critically, result in low bioavailability, compromising therapeutic efficacy.

The primary objective of this guide is to equip the scientific community with the foundational knowledge and practical methodologies required to meticulously characterize the solubility of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide across a range of common organic solvents. Understanding this profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[3]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This document provides both a theoretical framework for predicting solubility behavior and a set of validated, step-by-step protocols for its empirical determination.

Predicted Solubility Profile Based on Molecular Structure

While specific experimental data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not extensively published, a robust qualitative prediction can be derived from its molecular architecture. The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent—a principle summarized by the adage "like dissolves like."

Molecular Structure Analysis:

-

Pyrazole Core: The 1H-pyrazole ring contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen allows it to be a hydrogen bond acceptor. This dual capability is a defining feature of pyrazole chemistry.[4]

-

Acetamide Group: The secondary amide (-NH-C=O) is a highly polar functional group. The N-H bond is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

-

Dimethyl Groups: The two methyl groups (-CH₃) attached to the pyrazole ring are non-polar and contribute to the molecule's hydrophobic character.

Predicted Interactions and Solubility:

The presence of multiple hydrogen bond donor and acceptor sites suggests that N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide will exhibit favorable solubility in polar solvents. The molecule's overall solubility will be a balance between the polar interactions of the pyrazole and acetamide moieties and the non-polar nature of the methyl groups.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents can engage in strong hydrogen bonding with both the pyrazole and acetamide groups, effectively solvating the molecule. Solubility in water is expected to be lower than in alcohols due to the hydrophobic methyl groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors for the N-H groups and engage in strong dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for this class of compounds.[5] |

| Non-Polar | Toluene, Hexane, Benzene | Low to Insoluble | The lack of polarity and inability to form hydrogen bonds in these solvents make them poor candidates for solvating the polar functional groups of the target molecule.[6] |

Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction, the thermodynamic equilibrium solubility must be determined empirically. The isothermal shake-flask method is the most reliable and widely accepted technique for this purpose.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.

Core Principle: An excess amount of the solid API is agitated in a specific solvent at a controlled temperature for a sufficient duration to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved API is quantified.[8]

Materials and Equipment:

-

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents) or a centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide into a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours).

-

Expert Insight: To ensure equilibrium has been reached, a time-course study is recommended. Samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus.[8]

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial.

-

Causality: This filtration step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.[9]

-

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method as described in Section 4.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, while UV-Vis spectrophotometry offers a simpler, high-throughput alternative if the molecule has a distinct chromophore and no interfering excipients are present.[10]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity, making it ideal for analyzing pyrazole derivatives in various solvents.[11][12]

Illustrative HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

-

Column Temperature: 30 °C

Quantification Workflow:

-

Standard Preparation: Prepare a primary stock solution of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide of known concentration in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[13]

-

Analysis: Inject the standards in triplicate to establish a calibration curve by plotting peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).

-

Sample Measurement: Inject the diluted, filtered samples from the solubility experiment.

-

Concentration Calculation: Determine the concentration in the sample by interpolating its peak area on the calibration curve. Remember to account for the dilution factor to calculate the final solubility.

UV-Vis Spectrophotometry

This method is rapid and requires less instrumentation but is also less specific. It is suitable when the solvent used for the solubility study is UV-transparent at the analyte's λ_max.[14][15]

Quantification Protocol:

-

Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance.

-

Prepare Standards: Create a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard at the λ_max and plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[15]

-

Measure Sample: Dilute the filtered supernatant from the solubility experiment to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance.

-

Calculate Concentration: Determine the concentration from the calibration curve and apply the dilution factor.

Conclusion

The solubility of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in organic solvents is a fundamental property that dictates its utility in pharmaceutical research and development. This guide has provided a dual approach to understanding this profile: a predictive analysis based on chemical structure and a detailed, authoritative protocol for its empirical determination. By leveraging the gold-standard isothermal shake-flask method coupled with robust analytical techniques like HPLC, researchers can generate the high-quality, reliable data necessary to accelerate their development programs. This systematic approach ensures that decisions regarding solvent selection for synthesis, purification, and formulation are based on sound scientific evidence, ultimately paving the way for successful drug development.

References

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). ResearchGate. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

-

Lin, S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

da Silva, A. C. M., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. University of Basel. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

-

A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2005-2006). SciSpace. [Link]

-

Elmaati, T. M. A., et al. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. ijnrd.org [ijnrd.org]

- 5. osti.gov [osti.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. ijcpa.in [ijcpa.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rootspress.org [rootspress.org]

Methodological & Application

Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: An Application Note and Detailed Protocol

Introduction: The Significance of N-Acylpyrazoles in Modern Chemistry

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast array of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of an acyl group onto the pyrazole core, particularly on a nitrogen atom, can significantly modulate the molecule's biological activity and physicochemical properties. The target molecule of this guide, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, is a prime example of an N-acylpyrazole with potential applications as a versatile building block in medicinal chemistry and drug development. Its synthesis via the acetylation of 4-amino-3,5-dimethylpyrazole is a fundamental transformation that provides a gateway to a diverse range of more complex molecular architectures. This document provides a comprehensive, field-tested protocol for this synthesis, grounded in established chemical principles and supported by practical insights for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Scientific Rationale